CD73-IN-1

Description

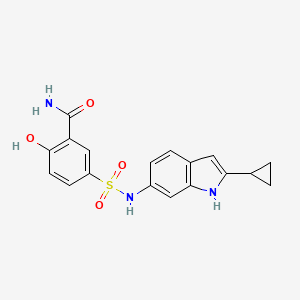

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGALILHRFUCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to CD73-IN-1 and the Adenosine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ecto-5'-nucleotidase CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immunity. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the adenosine signaling pathway, the function of CD73, and the role of CD73 inhibitors, with a specific focus on the representative small molecule inhibitor, CD73-IN-1. This document details the mechanism of action, available quantitative data, and relevant experimental protocols for researchers in the field of drug development and oncology.

The Adenosine Signaling Pathway in the Tumor Microenvironment

The adenosine signaling pathway is a key regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2][3] Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is sequentially hydrolyzed by two cell-surface ectoenzymes: CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[4][5] CD39 converts ATP and adenosine diphosphate (ADP) to AMP.[4] Subsequently, CD73 hydrolyzes AMP into adenosine.[5][6]

This accumulation of extracellular adenosine exerts potent immunosuppressive effects by binding to one of four G protein-coupled adenosine receptors: A1, A2A, A2B, or A3.[1] The activation of A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, is predominantly responsible for dampening anti-tumor immunity.[2][5] This signaling cascade leads to the inhibition of immune cell proliferation, cytokine production, and cytotoxic activity, thereby allowing tumor cells to evade immune surveillance.[1][5]

Role of CD73 in Cancer Progression

Elevated expression of CD73 is observed in a wide range of human cancers, including breast, lung, colorectal, ovarian, and melanoma, and is often correlated with poor prognosis.[5][6][7][8] Beyond its role in immune suppression, CD73-generated adenosine can directly promote tumor growth, proliferation, and metastasis.[1][6][7] It can also contribute to angiogenesis and the development of resistance to conventional cancer therapies.[7]

This compound: A Small Molecule Inhibitor of CD73

This compound represents a class of small molecule inhibitors designed to block the enzymatic activity of CD73. While specific data for a compound named "this compound" is limited, extensive research has been conducted on similar small molecule inhibitors. For the purpose of this guide, we will focus on a closely related and publicly documented compound, CD73-IN-19 , as a representative example.

Chemical Properties of CD73-IN-19

| Property | Value |

| Molecular Formula | C₁₈H₁₇N₃O₃S |

| Molecular Weight | 355.41 |

| Target | CD73 |

| Pathway | Immunology/Inflammation |

Biological Activity of CD73-IN-19

The following table summarizes the available quantitative data for CD73-IN-19.

| Assay | Description | Result |

| CD73 Enzymatic Activity | Inhibition of human CD73 enzymatic activity. | 44% inhibition at 100 µM |

| T Cell Proliferation | Antagonism of the blockade of T cell proliferation induced by TCR triggering (mediated by CD73 activity). | Complete antagonism at 10 µM and 100 µM |

| hA2A Receptor Activity | Inhibition of the human A2A receptor activity in HEK-293 cells. | Kᵢ = 3.31 µM |

Source: MedChemExpress product datasheet for CD73-IN-19.

Quantitative Data on CD73 Inhibition and Adenosine Levels

The following tables provide a summary of quantitative data related to CD73 inhibition and adenosine concentrations in the tumor microenvironment, compiled from various studies.

In Vitro Inhibition of CD73 by Various Small Molecules

| Compound | Target | IC₅₀ / Kᵢ | Cell Line / Enzyme Source | Reference |

| AB680 | Human CD73 | Kᵢ = 5 pM | Recombinant Human CD73 | Not specified in snippets |

| APCP (α,β-methylene ADP) | CD73 | Potent inhibitor | Various | [4] |

| Oleclumab (MEDI9447) | Human CD73 | Potent inhibitor | Recombinant Human CD73 | [9] |

Adenosine Concentrations in the Tumor Microenvironment

| Cancer Type | Adenosine Concentration (µM) | Method | Reference |

| Various Solid Tumors | Can reach micromolar concentrations | In vivo studies | [9] |

| In Vitro TME Simulation | 50 µM (critical threshold) | In vitro cell culture | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CD73 inhibitors and their effects on the adenosine signaling pathway.

In Vitro CD73 Enzyme Inhibition Assay

This protocol is based on commercially available CD73 inhibitor screening assay kits.[12][13][14]

Objective: To determine the in vitro potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of purified recombinant CD73.

Materials:

-

Purified recombinant human CD73 enzyme

-

AMP (substrate)

-

Test compound (CD73 inhibitor)

-

Assay buffer

-

Colorimetric detection reagent (to measure inorganic phosphate)

-

96- or 384-well microplate

-

Microplate reader capable of reading absorbance at 630 nm

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add a fixed concentration of purified CD73 enzyme to each well of the microplate.

-

Add the serially diluted test compound to the respective wells. Include wells with a known CD73 inhibitor as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.

-

Incubate the reaction for a set period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric detection reagent.

-

Read the absorbance at 630 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Assessment of CD73 Inhibitors in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CD73 inhibitor in vivo.

Objective: To assess the effect of a CD73 inhibitor on tumor growth, alone or in combination with other immunotherapies, in a mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Mouse cancer cell line (e.g., MC38 colorectal cancer)

-

CD73 inhibitor (formulated for in vivo administration)

-

Other therapeutic agents (e.g., anti-PD-1 antibody)

-

Calipers for tumor measurement

-

Flow cytometer and antibodies for immune cell profiling

Procedure:

-

Subcutaneously implant a known number of tumor cells into the flank of the mice.

-

Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, CD73 inhibitor alone, anti-PD-1 alone, combination therapy).

-

Administer the treatments according to the planned dosing schedule and route of administration.

-

Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.

-

Excise tumors and spleens for further analysis.

-

Process tumors to isolate tumor-infiltrating lymphocytes (TILs).

-

Analyze the phenotype and function of TILs and splenocytes by flow cytometry using antibodies against markers such as CD3, CD4, CD8, FoxP3, and markers of activation and exhaustion.

-

Analyze adenosine levels in the tumor microenvironment using techniques like HPLC or mass spectrometry.

Visualizations

Adenosine Signaling Pathway

Caption: The Adenosine Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Evaluation of a CD73 Inhibitor

References

- 1. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 2. Frontiers | Unlocking the adenosine receptor mechanism of the tumour immune microenvironment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. amsbio.com [amsbio.com]

- 14. bpsbioscience.com [bpsbioscience.com]

CD73-IN-1 and its Effect on Angiogenesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, plays a significant role in various physiological and pathological processes, including tumor growth, immune evasion, and angiogenesis. The inhibition of CD73 has emerged as a promising therapeutic strategy in oncology. CD73-IN-1 is a novel small molecule inhibitor of CD73. This technical guide provides a comprehensive overview of the role of CD73 in angiogenesis and discusses the potential effects of its inhibition by compounds such as this compound, based on the current understanding of CD73's function in neovascularization. While specific data on this compound's direct impact on angiogenesis is not yet available in peer-reviewed literature, this document extrapolates its likely effects based on studies with other CD73 inhibitors and genetic models.

Introduction to CD73 and its Role in Angiogenesis

CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is widely expressed on various cell types, including endothelial cells, lymphocytes, and many types of cancer cells.[1] Its primary enzymatic function is the dephosphorylation of AMP to adenosine, a key signaling molecule in the tumor microenvironment.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. CD73 promotes tumor angiogenesis through both its enzymatic and non-enzymatic functions.[2]

Enzymatic Role: The production of adenosine by CD73 is a major driver of its pro-angiogenic effects. Adenosine can stimulate endothelial cell proliferation, migration, and tube formation by activating its receptors, primarily the A2A and A2B adenosine receptors.[3] This activation can lead to the upregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2][4]

Non-Enzymatic Role: Beyond its catalytic activity, CD73 can also modulate cell adhesion and signaling through direct protein-protein interactions, contributing to the angiogenic process.[2]

Both tumor-derived and host-derived CD73, particularly on endothelial cells, contribute synergistically to tumor angiogenesis.[1][5] Studies have shown that in CD73-deficient mice, tumor angiogenesis is significantly impaired.[5]

This compound: A Novel CD73 Inhibitor

This compound is a small molecule inhibitor of the CD73 enzyme.[1][3] It is identified as example 80 in patent WO 2017153952 A1.[1][3]

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 2132396-40-6 |

| Molecular Formula | C18H17N3O4S |

| Molecular Weight | 371.41 g/mol |

Source:[3]

At present, there is a lack of published scientific studies specifically detailing the in vitro and in vivo effects of this compound on angiogenesis. The following sections on experimental data and protocols are therefore based on general methodologies used to assess the impact of other CD73 inhibitors on angiogenesis.

Anticipated Effects of this compound on Angiogenesis (Hypothetical Data)

Based on the known function of CD73, it is anticipated that this compound would inhibit angiogenesis. The following table summarizes hypothetical quantitative data that would be expected from key angiogenesis assays.

| Assay | Parameter Measured | Expected Effect of this compound | Hypothetical Quantitative Result |

| Endothelial Cell Proliferation Assay | Cell Viability / Number | Inhibition of endothelial cell growth | IC50: 100 nM |

| Endothelial Cell Migration (Wound Healing) Assay | % Wound Closure | Reduction in endothelial cell migration | 50% reduction at 1 µM after 24h |

| Tube Formation Assay | Total Tube Length / Branch Points | Disruption of capillary-like network formation | 70% decrease in total tube length at 1 µM |

| Aortic Ring Sprouting Assay | Microvessel Outgrowth Area | Inhibition of microvessel sprouting from aortic rings | 60% reduction in sprout area at 1 µM |

| In Vivo Matrigel Plug Assay | Hemoglobin Content / CD31+ Staining | Decreased blood vessel infiltration into the Matrigel plug | 40% reduction in hemoglobin content |

Key Experimental Protocols for Assessing Anti-Angiogenic Effects

Detailed methodologies for key experiments to evaluate the anti-angiogenic properties of a CD73 inhibitor like this compound are provided below.

Endothelial Cell Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel).

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in EGM-2 medium.

-

Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated wells.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Visualize the tube formation using a microscope and capture images.

-

Quantify the total tube length and the number of branch points using image analysis software.

Endothelial Cell Migration (Wound Healing) Assay

Principle: This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or scratch created in the cell layer.

Protocol:

-

Seed HUVECs in a 6-well plate and grow them to full confluency.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh EGM-2 medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours and after 24 hours of incubation at 37°C.

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the percentage of wound closure.

Signaling Pathways and Visualizations

The inhibition of CD73 by this compound is expected to disrupt the adenosine-mediated signaling cascade that promotes angiogenesis.

CD73 Signaling Pathway in Angiogenesis

Caption: CD73 converts AMP to adenosine, which promotes angiogenesis via A2A/A2B receptors.

Experimental Workflow for Assessing this compound

Caption: Workflow for evaluating the anti-angiogenic effects of this compound.

Conclusion

The inhibition of CD73 presents a compelling strategy for targeting tumor angiogenesis. While specific experimental data for this compound is not yet publicly available, its role as a CD73 inhibitor strongly suggests it will exhibit anti-angiogenic properties by blocking the production of pro-angiogenic adenosine in the tumor microenvironment. Further research is necessary to quantify the efficacy of this compound in preclinical models of angiogenesis and to elucidate its precise mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

The Role of CD73 Inhibition in Metastasis and Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of CD73 inhibition in cancer metastasis and invasion, with a focus on the potent and selective small molecule inhibitor AB680 (quemliclustat). CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine.[1][2][3] High expression of CD73 on tumor cells is associated with poor prognosis and increased metastatic potential in various cancers, including breast, colorectal, and pancreatic cancer.[1][3] Inhibition of CD73 has emerged as a promising therapeutic strategy to not only enhance anti-tumor immunity but also to directly impact the metastatic cascade.[2][4][5]

Core Concepts: CD73's Role in Metastasis and Invasion

CD73 promotes metastasis and invasion through multiple mechanisms:

-

Immunosuppression: By converting AMP to adenosine, CD73 suppresses the activity of immune cells such as T cells and NK cells, which are crucial for eliminating metastatic cells.[5][6][7]

-

Angiogenesis: Adenosine produced by CD73 can promote the formation of new blood vessels, which is essential for tumor growth and the dissemination of cancer cells.[3][8]

-

Tumor Cell Proliferation and Migration: CD73 signaling has been shown to activate pro-survival and pro-migratory pathways within cancer cells, including the PI3K/AKT and MAPK pathways.[9][10][11]

-

Epithelial-Mesenchymal Transition (EMT): CD73 has been implicated in the process of EMT, where cancer cells lose their epithelial characteristics and gain a more migratory and invasive mesenchymal phenotype.[11]

Quantitative Data on the Effects of CD73 Inhibition

The following tables summarize the quantitative data from preclinical and clinical studies on the impact of the CD73 inhibitor AB680 on metastasis and related processes.

Table 1: Preclinical Efficacy of AB680 in Mouse Tumor Models

| Model | Treatment | Metric | Result | Reference |

| B16F10 Melanoma | AB680 Monotherapy | Tumor Growth Inhibition | Significant reduction in tumor growth | [6] |

| B16F10 Melanoma | AB680 + anti-PD-1 | Tumor Growth Inhibition | Greater reduction in tumor growth compared to either agent alone | [6] |

| B16F10 Melanoma | AB680 + anti-PD-1 | Intratumoral Immune Cells | Increase in CD4+ and CD8+ T cells; Decrease in Tregs and MDSCs | [6] |

Table 2: Clinical Efficacy of AB680 in Combination Therapy

| Trial | Cancer Type | Treatment | Metric | Result | Reference |

| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Ductal Adenocarcinoma | AB680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | Overall Response Rate (ORR) | 41% | [12] |

| ARC-8 (Phase 1/1b) | Metastatic Pancreatic Ductal Adenocarcinoma | AB680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1) | Tumor Shrinkage | 88% of evaluable patients had at least some tumor shrinkage | [12] |

Signaling Pathways Modulated by CD73 Inhibition

The inhibition of CD73 by agents like AB680 blocks the conversion of AMP to adenosine, thereby preventing the activation of adenosine receptors (A2A and A2B) on both immune and cancer cells. This leads to the modulation of several downstream signaling pathways crucial for metastasis and invasion.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the impact of CD73 inhibitors on metastasis and invasion.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium containing the CD73 inhibitor (e.g., AB680) or vehicle control.

-

Seeding: Add 1 x 105 cells to the upper chamber of the Transwell insert.

-

Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Analysis:

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of invading cells in several fields of view under a microscope.

-

Quantify the results and express as a percentage of the control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. CD73 promotes tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arcusbio.com [arcusbio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. CD73 facilitates invadopodia formation and boosts malignancy of head and neck squamous cell carcinoma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 12. CD73 Inhibitor Shows Promise as Part of Combination Therapy for Metastatic Pancreatic Cancer - Oncology Practice Management [oncpracticemanagement.com]

Methodological & Application

Application Notes and Protocols for Developing a Cell-Based Assay for CD73-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3] It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) to adenosine.[1][4][5][6] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[1][4][7] Elevated CD73 expression has been observed in various cancers and is often associated with poor prognosis.[2][3][8] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][7]

CD73-IN-1 is a small molecule inhibitor of CD73. These application notes provide a detailed protocol for a cell-based assay to determine the potency and efficacy of this compound in a cellular context. The described assay measures the enzymatic activity of endogenous CD73 on cancer cells and the inhibitory effect of this compound.

Signaling Pathway

The CD73 signaling pathway is a key component of the immunosuppressive tumor microenvironment. Extracellular ATP, often released from stressed or dying cells, is converted to AMP by the ectoenzyme CD39.[1][9] Subsequently, CD73, anchored to the cell membrane, hydrolyzes AMP into adenosine and inorganic phosphate.[1][3][10] This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling that leads to the suppression of anti-tumor immune responses.[1]

Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.

Experimental Protocols

This section details the materials and methods for a cell-based assay to evaluate the inhibitory activity of this compound. The protocol is based on a colorimetric assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of AMP by CD73.[11][12][13]

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| MDA-MB-231 cells | ATCC | HTB-26 |

| DMEM | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| This compound | Selleckchem | S8563 |

| AMP (Adenosine 5'-monophosphate) | Sigma-Aldrich | A1752 |

| Malachite Green Phosphate Assay Kit | Abcam | ab65622 |

| 96-well clear flat-bottom plates | Corning | 3596 |

Cell Line Selection and Culture

The human breast cancer cell line MDA-MB-231 is recommended for this assay due to its high endogenous expression of CD73.[3][14] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain logarithmic growth.

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Caption: The experimental workflow for the cell-based CD73 inhibition assay.

Detailed Protocol

-

Cell Seeding:

-

Harvest MDA-MB-231 cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Count the cells and adjust the density to 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well clear flat-bottom plate.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in assay buffer (e.g., Tris-buffered saline) to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a vehicle control (DMSO) with the same final DMSO concentration as the highest compound concentration.

-

Carefully remove the culture medium from the wells and wash once with 100 µL of assay buffer.

-

Add 50 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 1 hour.

-

-

Enzymatic Reaction:

-

Prepare a 2 mM solution of AMP in the assay buffer.

-

Add 50 µL of the AMP solution to each well to initiate the enzymatic reaction (final AMP concentration will be 1 mM).

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzymatic activity of the cells.

-

-

Phosphate Detection:

-

Following the incubation, stop the reaction and measure the amount of inorganic phosphate generated using a Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

-

Briefly, add the Malachite Green reagent to each well and incubate for the recommended time to allow for color development.

-

Measure the absorbance at the recommended wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis

-

Blank Correction: Subtract the absorbance of the "no cell" control wells from all other readings.

-

Calculation of % Inhibition:

-

The percentage of CD73 inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of vehicle control well)] x 100

-

-

IC50 Determination:

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CD73 activity.

-

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.

| This compound Conc. (µM) | Absorbance (620 nm) | % Inhibition |

| 0 (Vehicle) | 0.850 | 0 |

| 0.01 | 0.835 | 1.76 |

| 0.1 | 0.765 | 10.00 |

| 1 | 0.450 | 47.06 |

| 10 | 0.120 | 85.88 |

| 100 | 0.050 | 94.12 |

| IC50 (µM) | 1.15 |

Note: The data presented in the table is for illustrative purposes only and will vary depending on experimental conditions.

Conclusion

This document provides a comprehensive guide for developing and performing a cell-based assay to evaluate the inhibitory activity of this compound. The detailed protocol, from cell culture to data analysis, along with the visual representations of the signaling pathway and experimental workflow, offers researchers a robust framework for characterizing CD73 inhibitors in a physiologically relevant context. Accurate determination of the potency of compounds like this compound is a critical step in the drug discovery and development process for novel cancer immunotherapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. promegaconnections.com [promegaconnections.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Using CD73-IN-1 in Syngeneic Mouse Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CD73-IN-1, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, in preclinical syngeneic mouse tumor models. The information detailed below, including experimental protocols and expected outcomes, is based on published studies using various CD73 inhibitors.

Introduction

CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1] By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment that inhibits the activity of key anti-tumor immune cells such as T cells, natural killer (NK) cells, and macrophages.[1] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1][2] this compound is a potent and specific inhibitor of CD73, designed for in vivo studies to investigate the therapeutic potential of targeting the adenosine pathway in oncology. Preclinical studies have demonstrated that CD73 inhibition can reduce tumor growth and improve survival, particularly when combined with other immunotherapies or conventional treatments.[3][4][5]

Mechanism of Action: The CD73-Adenosine Pathway

CD73 is a key ectoenzyme that dephosphorylates extracellular AMP into adenosine. This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to a dampening of their anti-tumor functions. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby "releasing the brakes" on the immune system and allowing for a more robust anti-tumor response.

Figure 1: CD73-Adenosine Signaling Pathway and Inhibition by this compound.

Data Presentation: In Vivo Efficacy of CD73 Inhibition

The following tables summarize quantitative data from preclinical studies using CD73 inhibitors in syngeneic mouse tumor models. This data highlights the efficacy of CD73 blockade, particularly in combination with other anti-cancer agents. The data presented is derived from studies using anti-CD73 monoclonal antibodies, which are expected to have a similar biological effect to a potent small molecule inhibitor like this compound.

Table 1: Efficacy of Anti-CD73 Combination Therapy in the CT26 Colorectal Cancer Model

| Treatment Group | Number of Mice | Complete Responders (%) | Reference |

| aCD73 + aPD-L1 + 5FU+OHP | N/A | 50% | [3] |

| 5FU+OHP alone | N/A | Not reported | [3] |

| aCD73 + aPD-L1 + Docetaxel | 12 | 58% | [3] |

| aPD-L1 + Docetaxel | N/A | 25% | [3] |

| Vehicle | N/A | Not reported | [3] |

Table 2: Efficacy of Anti-CD73 Combination Therapy in the MCA205 Sarcoma Model

| Treatment Group | Number of Mice | Complete Responders (%) | Reference |

| aCD73 + aPD-L1 + 5FU+OHP | N/A | 61.5% | [3] |

| 5FU+OHP alone | N/A | Not reported | [3] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol is based on formulations for similar small molecule inhibitors and should be optimized for this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile saline (0.9% NaCl) or Corn oil

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure for Injectable Formulation (e.g., IP, IV, SC):

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.

-

Formulation 1 (Saline-based):

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:

-

In a sterile tube, add 1 part of the DMSO stock solution.

-

Add 4 parts of PEG300 and mix until the solution is clear.

-

Add 0.5 parts of Tween 80 and mix until clear.

-

Add 4.5 parts of sterile saline and mix thoroughly.

-

-

Formulation 2 (Corn oil-based):

-

For a final formulation of 10% DMSO and 90% corn oil:

-

In a sterile tube, add 1 part of the DMSO stock solution.

-

Add 9 parts of sterile corn oil and mix thoroughly to obtain a clear solution or a uniform suspension.

-

-

Administration: Administer the final formulation to mice via the desired route (e.g., intraperitoneal injection). The dosing volume should be adjusted based on the mouse's body weight (e.g., 100 µL for a 20g mouse). Dosing can range from 10-50 mg/kg, administered once or twice daily.[6]

Procedure for Oral Formulation:

-

This compound can be formulated for oral gavage by suspending it in a vehicle such as 0.2% Carboxymethyl cellulose or dissolving it in PEG400.[7]

-

Doses of 10, 25, and 50 mg/kg administered orally twice daily have been used for similar compounds in mice.[6]

Protocol 2: Syngeneic Mouse Tumor Model Study Workflow

This protocol outlines a general workflow for evaluating the efficacy of this compound in a syngeneic mouse model.

Figure 2: Experimental Workflow for a Syngeneic Mouse Tumor Model Study.

Procedure:

-

Cell Culture: Culture the chosen syngeneic tumor cell line (e.g., CT26, MC38, MCA205) under standard conditions.

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^5 cells) into the flank of immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and MCA205).[3]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).

-

Randomization: Once tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment groups.

-

Treatment: Begin treatment with this compound as a monotherapy or in combination with other agents (e.g., anti-PD-1/PD-L1 antibodies, chemotherapy).

-

Efficacy Assessment: Continue to monitor tumor volume, body weight, and overall survival.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors for analysis of the tumor microenvironment.

Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

-

Tumor dissociation kit or enzymes (e.g., Collagenase A, DNase I)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

70 µm cell strainers

-

Red blood cell (RBC) lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

-

Live/dead stain

Procedure:

-

Tumor Dissociation:

-

Excise tumors and mince them into small pieces.

-

Digest the minced tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.

-

Neutralize the enzymatic reaction with media containing FBS.

-

-

Single-Cell Suspension:

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

If necessary, lyse red blood cells using RBC lysis buffer.

-

Wash the cells with FACS buffer.

-

-

Staining:

-

Resuspend cells in FACS buffer and perform a cell count.

-

Stain for viability using a live/dead stain according to the manufacturer's protocol.

-

Block Fc receptors with Fc block to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for 30 minutes on ice in the dark.

-

For intracellular staining (e.g., FoxP3, cytokines), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

-

-

Data Acquisition and Analysis:

-

Wash the stained cells and resuspend them in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data to quantify different immune cell populations within the tumor microenvironment.

-

Table 3: Suggested Flow Cytometry Panel for TIL Analysis

| Marker | Cell Type | Fluorochrome Suggestion |

| CD45 | Leukocytes | BV510 |

| CD3 | T cells | APC-Cy7 |

| CD4 | Helper T cells | PE-Cy7 |

| CD8 | Cytotoxic T cells | APC |

| FoxP3 | Regulatory T cells | PE |

| NK1.1 | NK cells (C57BL/6) | PerCP-Cy5.5 |

| CD11b | Myeloid cells | FITC |

| F4/80 | Macrophages | BV605 |

Concluding Remarks

The use of this compound in syngeneic mouse tumor models offers a valuable tool for investigating the role of the adenosine pathway in cancer immunology and for evaluating novel combination therapies. The protocols and data presented here provide a framework for designing and executing robust preclinical studies. Researchers should optimize these protocols for their specific models and experimental questions to fully explore the therapeutic potential of CD73 inhibition.

References

- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]

- 7. CD73-IN-11 I CAS#: 2766566-11-2 I inhibitor of CD73 I InvivoChem [invivochem.com]

Application Notes: Malachite Green Assay for CD73-IN-1 Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine and inorganic phosphate (Pi).[1][2] In the tumor microenvironment, the accumulation of extracellular adenosine acts as a potent immunosuppressive signal, allowing cancer cells to evade the host immune system.[3] This is achieved by converting extracellular ATP, a danger signal, into immunosuppressive adenosine in a two-step process involving CD39 and CD73.[3][4] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[5]

CD73-IN-1 is an inhibitor of CD73. Evaluating the potency and kinetics of such inhibitors requires a robust and reliable method to measure CD73 enzymatic activity. The malachite green assay is a simple, colorimetric, and high-throughput compatible method for this purpose.[5][6] The assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of AMP by CD73.[7] The liberated phosphate forms a green complex with malachite green and molybdate in an acidic solution, and the intensity of the color, measured spectrophotometrically between 620-660 nm, is directly proportional to the amount of phosphate produced and thus to the enzyme's activity.[6][8]

CD73-Adenosine Signaling Pathway

In environments with stressed or dying cells, such as a tumor microenvironment, ATP is released into the extracellular space. The ectoenzyme CD39 converts this ATP to AMP. CD73 then hydrolyzes AMP into adenosine and inorganic phosphate. The resulting adenosine binds to its receptors (e.g., A2A and A2B) on immune cells like T cells and NK cells, triggering signaling cascades that suppress their anti-tumor functions.[1][3][4]

Caption: The CD73-adenosine immunosuppressive signaling pathway.

Principle and Workflow of the Malachite Green Assay

The malachite green assay is a straightforward method to quantify the enzymatic activity of CD73 by measuring the production of inorganic phosphate (Pi). The workflow involves incubating the CD73 enzyme with its substrate, AMP, in the presence or absence of an inhibitor like this compound. The reaction is stopped, and the amount of released Pi is detected by adding a malachite green reagent. This reagent forms a colored complex with the phosphate, which can be measured by absorbance. The inhibitor's potency is determined by the degree to which it reduces the formation of the green product.

Caption: Experimental workflow for the malachite green assay.

Mechanism of CD73 Inhibition by this compound

This compound inhibits the enzymatic function of CD73, thereby preventing the conversion of AMP to adenosine and phosphate. By adding varying concentrations of this compound to the reaction, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of the inhibitor required to reduce CD73 activity by 50% and is a key parameter for characterizing its potency.

Caption: Diagram illustrating the inhibition of CD73 by this compound.

Quantitative Data Summary

The malachite green assay can be used to determine the IC50 values of various CD73 inhibitors. Below is a summary of reported values for known inhibitors.

| Inhibitor | Target | IC50 Value | Ki Value | Reference/Citation |

| This compound | Human CD73 | ≤316.23 nM | Not Reported | [9] |

| AMPCP | Human CD73 | 0.56 ± 0.01 µM | 59 ± 1.5 nM | [10] |

| MEDI9447 | Human CD73 | Non-competitive | Not Applicable | [11] |

Note: IC50 values can vary based on assay conditions such as substrate concentration.

Detailed Experimental Protocol

This protocol outlines the steps to determine the IC50 of this compound using the malachite green assay in a 96-well plate format.

A. Materials and Reagents

-

Recombinant Human CD73 Enzyme

-

Adenosine Monophosphate (AMP)

-

This compound

-

Phosphate Standard (e.g., 1 mM KH2PO4)

-

Malachite Green Assay Kit reagents (typically includes Malachite Green, Ammonium Molybdate, and a stabilizing agent) or individually prepared solutions.[12]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 100 mM NaCl.[10] (Note: Ensure all buffers are phosphate-free).

-

96-well clear, flat-bottom microplates.[6]

-

Microplate reader capable of measuring absorbance at 620-660 nm.[13]

B. Preparation of Solutions

-

Phosphate Standard Curve:

-

Prepare a 100 µM phosphate stock by diluting the 1 mM standard in Assay Buffer.

-

Perform serial dilutions in Assay Buffer to create standards ranging from 0 to 40 µM (e.g., 40, 20, 10, 5, 2.5, 1.25, and 0 µM).[6]

-

-

Enzyme Solution:

-

Dilute recombinant CD73 in cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration; final concentration is typically in the low nM range, e.g., 1.25 ng per reaction).[10] The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

-

-

Substrate Solution:

-

Dilute AMP in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). A typical final concentration is 100 µM.[10]

-

-

Inhibitor Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution series of this compound in Assay Buffer at 4X the final desired concentrations.

-

-

Malachite Green Working Reagent:

-

Prepare according to the manufacturer's instructions immediately before use. This often involves mixing two or more stock solutions.[6]

-

C. Assay Procedure

-

Plate Setup:

-

Add 25 µL of Assay Buffer to all wells.

-

Add 25 µL of each phosphate standard dilution to separate wells for the standard curve.

-

Add 25 µL of the serially diluted this compound solutions to the experimental wells.

-

Add 25 µL of Assay Buffer with the same percentage of solvent (e.g., DMSO) to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of Assay Buffer to the "no enzyme" control wells.

-

Add 25 µL of the 2X CD73 enzyme solution to all other wells.

-

Tap the plate gently to mix and pre-incubate for 5-10 minutes at room temperature.[10]

-

-

Initiate Reaction:

-

Add 50 µL of the 2X AMP substrate solution to all wells to start the reaction. The total reaction volume is now 100 µL.

-

Mix gently and incubate the plate for 15-30 minutes at 37°C.[13] The incubation time should be optimized to ensure phosphate generation is linear over time.

-

-

Stop Reaction and Color Development:

-

Measurement:

-

Read the absorbance of the plate at 620 nm (or a wavelength between 620-660 nm) using a microplate reader.[8]

-

D. Data Analysis

-

Standard Curve: Subtract the absorbance of the 0 µM phosphate standard (blank) from all other standard readings. Plot the corrected absorbance vs. phosphate concentration (µM) and perform a linear regression to obtain the equation of the line.

-

Calculate Phosphate Production: Use the standard curve equation to convert the background-corrected absorbance values from the experimental wells into the concentration of phosphate produced.

-

Calculate Percent Inhibition:

-

Determine the activity in the "no inhibitor" control (100% activity).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Activity with Inhibitor / Activity without Inhibitor)) * 100

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Troubleshooting

-

High Background: May be caused by phosphate contamination in buffers, reagents, or labware.[13] Always use phosphate-free buffers and high-purity water. Test all components for phosphate contamination before starting.

-

Precipitation: High concentrations of protein or phosphate (>100 µM) can sometimes cause precipitation upon addition of the acidic malachite green reagent. Diluting the sample before the detection step may be necessary.[6]

-

Low Signal: The enzyme concentration may be too low, or the incubation time too short. Optimize these parameters to ensure a robust signal that is well within the linear range of the phosphate standard curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. eubopen.org [eubopen.org]

- 9. researchgate.net [researchgate.net]

- 10. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. interchim.fr [interchim.fr]

Application Notes and Protocols: Evaluating the Synergy of CD73 Inhibition with Anti-PD-1/PD-L1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) employs multiple mechanisms to facilitate immune evasion, representing a significant challenge in cancer immunotherapy. One key pathway involves the production of extracellular adenosine, a potent immunosuppressive metabolite.[1][2] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in this process by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] High concentrations of adenosine in the TME suppress the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby protecting tumor cells from immune-mediated destruction.[3][5]

Immune checkpoint inhibitors, such as antibodies targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment by reinvigorating anti-tumor T cell responses.[6] However, a substantial number of patients do not respond to these therapies, often due to alternative immunosuppressive pathways like the one mediated by adenosine.[7][8] Notably, adenosine can upregulate PD-1 expression on tumor-infiltrating T cells, suggesting a direct link between these two pathways.[6][8]

This has led to the compelling hypothesis that dual blockade of both the CD73-adenosine and PD-1/PD-L1 pathways can produce a synergistic anti-tumor effect. By inhibiting CD73, small molecules such as CD73-IN-1 reduce the immunosuppressive "adenosine shield," potentially rendering tumors more susceptible to anti-PD-1/PD-L1 therapy.[9] These application notes provide an overview of the preclinical evidence, key quantitative data, and detailed experimental protocols for investigating the combination of a CD73 inhibitor (represented by this compound) and anti-PD-1/PD-L1 antibodies.

Mechanism of Action: Dual Immune Blockade

The synergistic anti-tumor effect of combining a CD73 inhibitor with an anti-PD-1/PD-L1 antibody stems from targeting two distinct, yet interconnected, mechanisms of immune suppression within the tumor microenvironment.

-

CD73 Inhibition : In the TME, stressed or dying tumor cells release adenosine triphosphate (ATP). This ATP is converted to AMP by the ectoenzyme CD39. CD73 then hydrolyzes AMP into adenosine.[3][9] CD73 inhibitors block this final, rate-limiting step, preventing the accumulation of adenosine.[5] This alleviates the suppression of effector T cells and NK cells and reduces the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][10]

-

PD-1/PD-L1 Blockade : Activated T cells express the PD-1 receptor. Tumor cells and some immune cells can express its ligand, PD-L1. The binding of PD-L1 to PD-1 delivers an inhibitory signal to the T cell, leading to "T cell exhaustion" and inactivation.[6] Anti-PD-1 or anti-PD-L1 antibodies block this interaction, restoring the T cell's ability to recognize and kill cancer cells.[8]

The combination is particularly effective because adenosine produced by CD73 can increase the expression of PD-1 on T cells, creating a resistance mechanism to anti-PD-1 monotherapy.[6] By inhibiting CD73, the TME becomes less immunosuppressive, and the efficacy of PD-1/PD-L1 blockade is enhanced.[3][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]

- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CD73: A potential biomarker for anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CD73-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effects of the CD73 inhibitor, CD73-IN-1, on various immune cell populations using flow cytometry. The provided protocols and expected outcomes are based on the known mechanism of CD73 inhibition and data from studies on similar CD73 inhibitors.

Introduction to CD73 and its Inhibition

CD73, or ecto-5'-nucleotidase, is a crucial enzyme in the purinergic signaling pathway. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment (TME), elevated levels of adenosine act as a potent immunosuppressive molecule, hindering the anti-tumor activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[2][3][4] CD73 is often overexpressed in various cancers and is associated with poor prognosis.

This compound is a small molecule inhibitor of CD73. By blocking the enzymatic activity of CD73, this compound aims to reduce the concentration of immunosuppressive adenosine in the TME. This restores the function of immune effector cells and enhances the anti-tumor immune response. This document outlines the expected immunological changes following this compound treatment and provides detailed protocols for their assessment by flow cytometry.

Expected Immunological Effects of this compound Treatment

Based on preclinical studies with various CD73 inhibitors, treatment with this compound is anticipated to induce a favorable shift in the immune landscape within the tumor microenvironment and the periphery. Key expected changes include:

-

Enhanced T Cell Activity: A decrease in adenosine levels is expected to lead to increased proliferation and activation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells. This can be observed by an upregulation of activation markers and increased production of pro-inflammatory cytokines.[2][3]

-

Reduced Immunosuppression: A decrease in the frequency and suppressive function of regulatory T cells (Tregs) may be observed.

-

Increased NK Cell Function: Inhibition of CD73 can lead to enhanced activation and cytotoxic potential of NK cells.

-

Promotion of Dendritic Cell (DC) Maturation: CD73 inhibition is expected to promote the maturation of DCs, leading to enhanced antigen presentation and T cell priming. This is characterized by the upregulation of co-stimulatory molecules.

-

Modulation of Myeloid Cells: A shift in macrophage polarization from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype and a reduction in myeloid-derived suppressor cells (MDSCs) are anticipated.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data expected from flow cytometry analysis of immune cells from preclinical tumor models treated with a vehicle control versus a CD73 inhibitor like this compound. These values are illustrative and may vary depending on the tumor model, treatment regimen, and specific experimental conditions.

Table 1: Changes in Tumor-Infiltrating T Lymphocyte Populations

| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |

| CD8+ T cells | CD3+ CD8+ | 15.2 ± 2.5 | 25.8 ± 3.1 | 1.7 |

| Activated CD8+ T cells | CD8+ Granzyme B+ | 8.1 ± 1.9 | 18.5 ± 2.8 | 2.3 |

| Activated CD8+ T cells | CD8+ IFN-γ+ | 5.3 ± 1.2 | 14.1 ± 2.1 | 2.7 |

| CD4+ T helper cells | CD3+ CD4+ | 20.5 ± 3.1 | 22.1 ± 2.9 | 1.1 |

| Regulatory T cells (Tregs) | CD4+ FoxP3+ | 4.2 ± 0.8 | 2.5 ± 0.5 | 0.6 |

| Effector T cells / Treg Ratio | (CD8+ + CD4+FoxP3-)/CD4+FoxP3+ | 8.5 | 19.4 | 2.3 |

Table 2: Changes in NK Cell and Dendritic Cell Populations in Tumors

| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |

| NK cells | CD3- NK1.1+ | 5.8 ± 1.1 | 9.3 ± 1.5 | 1.6 |

| Dendritic cells (DCs) | CD11c+ MHCII+ | 3.1 ± 0.7 | 5.9 ± 1.0 | 1.9 |

| Mature DCs | CD11c+ MHCII+ CD86+ | 1.2 ± 0.4 | 3.5 ± 0.6 | 2.9 |

Table 3: Changes in Myeloid Cell Populations in Tumors

| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |

| M1 Macrophages | F4/80+ CD11b+ CD86+ | 7.4 ± 1.5 | 14.2 ± 2.2 | 1.9 |

| M2 Macrophages | F4/80+ CD11b+ CD206+ | 18.9 ± 2.8 | 11.3 ± 1.9 | 0.6 |

| Monocytic MDSCs | CD11b+ Ly6C+ | 12.6 ± 2.1 | 7.9 ± 1.4 | 0.6 |

| Polymorphonuclear MDSCs | CD11b+ Ly6G+ | 25.3 ± 4.2 | 16.1 ± 3.1 | 0.6 |

Signaling Pathways and Experimental Workflow

CD73 Signaling Pathway and Inhibition

The following diagram illustrates the adenosine production pathway and the mechanism of action for this compound.

Experimental Workflow for Flow Cytometry Analysis

The diagram below outlines the general workflow for preparing and analyzing immune cells from tumor tissue after in vivo treatment with this compound.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue

This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.

Materials:

-

Tumor tissue

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV (100 U/mL)

-

DNase I (20 U/mL)

-

Red Blood Cell (RBC) Lysis Buffer

-

70 µm cell strainer

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

Procedure:

-

Excise the tumor from the euthanized mouse and place it in a petri dish containing cold RPMI 1640 medium.

-

Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.

-

Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with 5% FBS, Collagenase IV, and DNase I).

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Pipette the suspension up and down every 15 minutes to aid dissociation.

-

Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS for cell counting.

-

Determine the viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.

Protocol 2: Flow Cytometry Staining for Surface and Intracellular Markers

This protocol details the staining procedure for identifying various immune cell subsets and their functional markers.

Materials:

-

Single-cell suspension from Protocol 1

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc Block (e.g., anti-mouse CD16/32)

-

Fluorochrome-conjugated antibodies for surface markers (see suggested panels below)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies for intracellular markers (e.g., FoxP3, Granzyme B, IFN-γ)

-

96-well V-bottom plate

-

Flow cytometer

Procedure:

-

Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS Buffer.

-

Add 100 µL of the cell suspension (1 x 10⁶ cells) to each well of a 96-well V-bottom plate.

-

Centrifuge at 300 x g for 3 minutes at 4°C and discard the supernatant.

-

Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add 50 µL of the surface antibody cocktail to each well.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of FACS Buffer, centrifuging at 300 x g for 3 minutes at 4°C between washes.

-

For intracellular staining, follow the manufacturer's instructions for the Fixation/Permeabilization Buffer Kit.

-

After permeabilization, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in 200 µL of FACS Buffer for analysis on a flow cytometer.

Suggested Flow Cytometry Panels:

-

T Cell Panel: CD45, CD3, CD4, CD8, FoxP3, Granzyme B, IFN-γ, PD-1, TIM-3

-

Myeloid Panel: CD45, CD11b, F4/80, Ly6G, Ly6C, MHCII, CD86, CD206

-

DC and NK Panel: CD45, CD3, NK1.1, CD11c, MHCII, CD80, CD86

Protocol 3: Intracellular Cytokine Staining for T Cell Function

This protocol is for the functional analysis of T cells by measuring cytokine production upon re-stimulation.

Materials:

-

Single-cell suspension from Protocol 1

-

Complete RPMI medium (RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Cell Stimulation Cocktail (e.g., PMA and Ionomycin)

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

Flow cytometry staining reagents from Protocol 2

Procedure:

-

Resuspend cells at 1-2 x 10⁶ cells/mL in complete RPMI medium.

-

Add Cell Stimulation Cocktail to the cells.

-

Add Protein Transport Inhibitor to block cytokine secretion.

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

After incubation, proceed with the surface and intracellular staining as described in Protocol 2, using antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).

Conclusion

The analysis of immune cell populations by flow cytometry is a powerful tool to elucidate the mechanism of action of this compound. The expected outcomes include a shift towards a more pro-inflammatory and anti-tumoral immune microenvironment. The protocols provided herein offer a framework for conducting these analyses. It is recommended that antibody panels and gating strategies be optimized for the specific tumor model and flow cytometer used.

References

- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

Troubleshooting & Optimization

CD73-IN-1 solubility and stability issues in culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of CD73-IN-1 in cell culture media. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1]

Q2: What is the maximum stock concentration of this compound in DMSO?

A2: this compound has a high solubility in DMSO. Stock solutions can be prepared at concentrations up to 100 mg/mL (269.24 mM). With the aid of ultrasonication and warming, concentrations as high as 150 mg/mL (403.87 mM) can be achieved.

Q3: How should I store the this compound stock solution?

A3: Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]

Q4: What is the CD73 signaling pathway?

A4: CD73 is a key ectoenzyme that plays a crucial role in generating an immunosuppressive tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP into adenosine.[3][4] This extracellular adenosine then binds to A2A and A2B receptors on the surface of immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[3]

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Symptoms:

-

Cloudiness or visible particulate matter in the cell culture medium after adding this compound.

-

Crystals observed under the microscope in the culture vessel.

-

Inconsistent experimental results or loss of compound activity.

Possible Causes:

-

Low aqueous solubility: Many small molecule inhibitors, including this compound, are lipophilic and have poor solubility in aqueous solutions like cell culture media.

-

High final concentration: The working concentration of this compound in the media may exceed its solubility limit.

-

High final DMSO concentration: While DMSO aids in initial dissolution, high concentrations in the final culture medium can be toxic to cells and can also lead to precipitation when the local concentration of the compound is too high upon dilution.

-

Improper dilution technique: Adding the concentrated DMSO stock directly to the aqueous medium without proper mixing can cause the compound to precipitate out of solution immediately.

-

Media components: Certain components in the serum or media supplements may interact with the compound, reducing its stability and solubility.

Solutions and Best Practices:

-

Optimize Stock and Working Concentrations:

-

Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows for a smaller volume to be added to the cell culture medium, keeping the final DMSO concentration low.

-

The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to minimize solvent-related artifacts and cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

-

Proper Dilution Protocol:

-

Serial Dilution in DMSO: Before adding to the aqueous medium, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to the final desired concentration.

-

Stepwise Addition to Media: To prepare the final working solution, add the diluted DMSO stock to the cell culture medium in a stepwise manner with gentle vortexing or swirling to ensure rapid and uniform mixing. Avoid adding the DMSO stock directly to the cells in the well. Instead, prepare the final working concentration in a separate tube of media and then add this to your cells.

-

-

Visual Inspection:

-

After preparing the working solution, visually inspect it for any signs of precipitation.

-

For a more thorough check, place a drop of the final working solution on a microscope slide and examine for any crystalline structures.

-

-

Consider Ultrasonication:

-

If precipitation is observed in the working solution, gentle ultrasonication may help to redissolve the compound. However, be cautious as this may not provide a long-term stable solution.

-

Quantitative Data Summary

Table 1: Solubility of this compound in DMSO

| Solvent | Maximum Concentration | Molar Concentration | Notes |

| DMSO | 100 mg/mL | 269.24 mM | Standard dissolution. |

| DMSO | 150 mg/mL | 403.87 mM | Requires ultrasonic and warming. |

Experimental Protocols

Protocol for Preparing this compound Working Solution for In Vitro Assays

-

Prepare a High-Concentration Stock Solution:

-

Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 20 mM. For example, to prepare 1 mL of a 20 mM stock solution of this compound (Molecular Weight: 371.41 g/mol ), dissolve 7.43 mg of the compound in 1 mL of DMSO.

-

Ensure complete dissolution by vortexing. If necessary, use a brief sonication in a water bath.

-

-

Prepare Intermediate Dilutions (if necessary):

-

If your final working concentration is very low, it is good practice to make an intermediate dilution from your high-concentration stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM intermediate stock.

-

-

Prepare the Final Working Solution:

-

Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve the desired final concentration in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

-

Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM:

-

Using the 2 mM intermediate stock: (10 µM * 10 mL) / 2 mM = 5 µL.

-

Add 5 µL of the 2 mM DMSO stock to 10 mL of cell culture medium. The final DMSO concentration will be 0.05%.

-

-

Add the calculated volume of the DMSO stock to the pre-warmed cell culture medium. Immediately mix well by gentle vortexing or by inverting the tube several times.

-

-

Application to Cells:

-

Remove the old medium from your cell culture plate and replace it with the freshly prepared medium containing this compound.

-

Visualizations

CD73 Signaling Pathway

Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.

Experimental Workflow for Preparing this compound Working Solution

Caption: Recommended workflow for preparing this compound working solutions for cell-based assays.

References

Troubleshooting inconsistent results in CD73-IN-1 experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CD73 inhibitor, CD73-IN-1. The content is structured to address specific issues encountered during experimental workflows, from initial enzyme activity assays to complex cell-based and in vivo studies.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common problems that can lead to inconsistent or unexpected results in this compound experiments.

In Vitro Biochemical Assays

Question 1: Why am I observing high variability in my CD73 enzyme activity assay results?

Answer: High variability in in vitro CD73 activity assays can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

-

Reagent Quality and Consistency:

-

Enzyme Activity: Ensure the recombinant CD73 enzyme has consistent activity. Lot-to-lot variability can be a significant source of inconsistent results. It's advisable to test a new batch of enzyme before initiating a large set of experiments.

-

Substrate (AMP) Integrity: Adenosine monophosphate (AMP) solutions should be freshly prepared. Repeated freeze-thaw cycles can lead to degradation.

-

Inhibitor (this compound) Stability and Solubility: Confirm the solubility of this compound in your assay buffer. Precipitation of the inhibitor will lead to inaccurate concentrations and variable inhibition. The use of solvents like DMSO should be consistent across all wells, and the final concentration should not affect enzyme activity.[1]

-

-

Assay Conditions:

-

Incubation Time and Temperature: Ensure that the incubation times and temperatures are precisely controlled. Minor fluctuations can significantly impact enzyme kinetics.

-

Buffer Composition: The pH and ionic strength of the assay buffer can influence enzyme activity. Verify that the buffer composition is optimal and consistent for each experiment.

-

-

Pipetting and Mixing:

-

Accuracy: Inaccurate pipetting, especially of small volumes of the inhibitor, can introduce significant errors. Calibrate your pipettes regularly.

-

Thorough Mixing: Ensure all components are mixed thoroughly upon addition to the reaction well.

-

Question 2: My calculated IC50 value for this compound is inconsistent across different experiments. What could be the cause?